(3-Aminopropoxy)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-aminopropoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c6-2-1-3-9-4-5(7)8/h1-4,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRFOXXNMIPQFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327019 | |
| Record name | (3-Aminopropoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61108-70-1 | |
| Record name | (3-Aminopropoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Aminopropoxy Acetic Acid and Its Derivatives
Direct Synthetic Pathways to (3-Aminopropoxy)acetic Acid
The synthesis of this compound involves a strategic combination of reactions to construct the core structure, which consists of a propyl chain linked to an acetic acid moiety via an ether bond and featuring a terminal amine group. The synthetic design must carefully consider the sequence of bond formations and the use of protecting groups to avoid unwanted side reactions.
Strategies for Ether Linkage Formation
The formation of the ether linkage is a critical step in the synthesis of this compound. A common and effective method is the Williamson ether synthesis. britannica.comlibretexts.org This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing the target molecule, this can be approached in two primary ways:
Route A: Reaction of a 3-aminopropanol derivative (with the amino group protected) with a haloacetic acid ester. The alkoxide is generated from the protected 3-aminopropanol, which then displaces the halide from the haloacetic acid ester.
Route B: Reaction of a propanol (B110389) derivative bearing a protected amine and a leaving group at the 3-position with a hydroxyacetic acid ester (glycolate).
Route A is generally preferred due to the higher reactivity of primary alkyl halides. The alkyl halide must be unhindered, typically primary, to favor the SN2 substitution reaction over the competing E2 elimination, which can occur with secondary or tertiary halides. britannica.comlibretexts.org
Another strategy involves the acid-catalyzed dehydration of two alcohol molecules. However, this method is primarily suitable for the synthesis of symmetrical ethers and is not ideal for preparing unsymmetrical ethers like this compound, as it would lead to a mixture of products. libretexts.org
Alkoxymercuration-demercuration is another method for ether synthesis, which involves the Markovnikov addition of an alcohol to an alkene. libretexts.org While effective for certain structures, its application to the synthesis of this compound is less direct compared to the Williamson synthesis.
Methods for Carboxylic Acid Group Introduction
The carboxylic acid functional group is a key feature of this compound. wikipedia.org A prevalent method for its introduction is the hydrolysis of a corresponding ester. britannica.com This is often the final step in the synthesis, following the formation of the ether linkage using a protected haloacetic acid ester. The hydrolysis can be carried out under either acidic or basic conditions. Basic hydrolysis (saponification) initially yields the carboxylate salt, which is then protonated in a subsequent acidic workup to afford the free carboxylic acid. britannica.com
Alternatively, the carboxylic acid can be generated from a nitrile group. The hydrolysis of a nitrile (R-C≡N) to a carboxylic acid is a robust transformation that can be performed in the presence of strong acid or base, typically with heating. libretexts.org This would involve a synthetic route where the acetic acid moiety is initially introduced as a cyanomethyl group.
Oxidation of a primary alcohol is another fundamental method for synthesizing carboxylic acids. britannica.com In this context, a synthetic intermediate with a terminal primary alcohol, such as 2-(3-aminopropoxy)ethanol, could be oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) to yield the desired carboxylic acid.
Amine Functional Group Installation and Protection/Deprotection
The primary amine in this compound is nucleophilic and can interfere with many of the reactions used in the synthesis, particularly those involving electrophilic reagents. libretexts.org Therefore, it is crucial to protect the amino group during the synthesis and deprotect it at an appropriate stage. researchgate.net
Several protecting groups are commonly used for amines. The choice of protecting group depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal.
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., trifluoroacetic acid (TFA), HCl) masterorganicchemistry.comfishersci.co.uk |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (CbzCl) | Catalytic hydrogenation (e.g., H₂, Pd/C) masterorganicchemistry.com |
| 9-Fluorenylmethoxycarbonyl | Fmoc | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Base (e.g., piperidine) masterorganicchemistry.com |
| Phthalimide | Phthalic anhydride (B1165640) | Hydrazine (Ing-Manske procedure) or hydrolysis | |
| Triphenylmethyl | Trityl | Triphenylmethyl chloride (Trityl chloride) | Mild acid or catalytic hydrogenation libretexts.org |
The Boc and Cbz groups are widely used due to their reliability. masterorganicchemistry.com The Boc group is stable to a wide range of non-acidic conditions and is readily removed with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). fishersci.co.uk The Cbz group is stable to acidic and some basic conditions and is typically cleaved by catalytic hydrogenation, which is a mild and efficient method. masterorganicchemistry.com Acylation of the amine to form an amide is another way to reduce its nucleophilicity. libretexts.org The amide can then be hydrolyzed under acidic or basic conditions to regenerate the amine. youtube.com
Synthesis of Structural Analogues and Homologues of this compound
The synthetic strategies for this compound can be adapted to produce a variety of structural analogues and homologues. For instance, by varying the length of the aminoalkanol or the haloalkanoic acid ester, a series of homologous compounds can be prepared.
The synthesis of phenoxy acetic acid derivatives, which are structural analogues, often involves the reaction of a substituted phenol (B47542) with an α-haloacetate, followed by hydrolysis of the ester. mdpi.com A similar approach can be used to synthesize a variety of aryl ether acetic acids.
For example, the synthesis of 2,3-substituted piperazine-2-acetic acid esters, which are cyclic analogues, has been achieved through a multi-step sequence starting from optically pure amino acids. nih.gov This highlights the versatility of using fundamental organic reactions to build complex molecular architectures based on the this compound scaffold.
Stereoselective Synthesis Approaches for Chiral this compound Derivatives
While this compound itself is achiral, its derivatives can possess stereogenic centers. The stereoselective synthesis of such chiral derivatives is of significant interest.
Asymmetric Catalysis in Derivatization
Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral molecules. nih.gov In the context of this compound derivatives, asymmetric catalysis could be employed to introduce chirality in a controlled manner. For example, if a derivative contains a double bond, asymmetric hydrogenation using a chiral catalyst could lead to the formation of a chiral center with high enantioselectivity.
Proline and its derivatives are well-known organocatalysts for various asymmetric reactions, including aldol (B89426) and Mannich reactions. researchgate.net These could be used to functionalize the backbone of this compound or its precursors to create chiral derivatives.
Furthermore, synergistic photoredox and chiral Brønsted acid catalysis have been used for the asymmetric three-component radical cascade reactions to access α-amino acid derivatives. nih.gov This advanced methodology could potentially be adapted for the stereoselective synthesis of complex derivatives of this compound. The development of chiral aldehyde catalysts has also provided an efficient strategy for the asymmetric synthesis of amino acid derivatives. nih.gov These catalysts can activate amino acid esters to form chiral enolates, which can then react with electrophiles in a stereocontrolled fashion.
The stereoselective synthesis of α-aminophosphonic acids, which are phosphorus analogues of α-amino acids, often involves the addition of phosphites to chiral imines or the use of chiral catalysts. nih.gov These principles of asymmetric induction can be applied to the synthesis of chiral phosphorus-containing derivatives of this compound.
Chiral Auxiliary-Mediated Syntheses
The asymmetric synthesis of chiral molecules, such as derivatives of this compound, often employs chiral auxiliaries to control the stereochemical outcome of a reaction. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the selective formation of one stereoisomer. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. rsc.orgwikipedia.org This strategy is particularly valuable for the synthesis of enantiomerically pure β-amino acids and their analogs. nih.gov
Several types of chiral auxiliaries have been successfully utilized in the asymmetric synthesis of β-amino acid derivatives, which are structurally related to this compound. Notable examples include Evans' oxazolidinones, pseudoephedrine and its derivatives, and sulfinimines. nih.govsigmaaldrich.comharvard.edu The general approach involves the attachment of the chiral auxiliary to an achiral precursor, followed by a diastereoselective reaction to introduce the desired stereocenter.
One common strategy for synthesizing chiral β-amino acid derivatives is the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound bearing a chiral auxiliary. For instance, a chiral oxazolidinone can be acylated with an α,β-unsaturated acid chloride. The resulting N-enoyl oxazolidinone can then undergo a diastereoselective Michael addition with a protected amine, such as benzylamine. The stereoselectivity of the addition is guided by the steric hindrance of the chiral auxiliary, favoring the approach of the nucleophile from one face of the molecule. Subsequent removal of the chiral auxiliary affords the chiral β-amino acid derivative.
Another well-established method is the asymmetric alkylation of a glycine (B1666218) enolate equivalent attached to a chiral auxiliary. For example, pseudoephedrine can be acylated with a protected glycine derivative. Deprotonation with a strong base generates a chiral enolate, which can then be alkylated with an appropriate electrophile. The facial selectivity of the alkylation is controlled by the chiral scaffold of the pseudoephedrine auxiliary. Cleavage of the auxiliary then yields the desired α-substituted amino acid derivative. While this is more common for α-amino acids, similar principles can be applied to generate β-amino acid structures through appropriate starting materials.
The table below summarizes the performance of various chiral auxiliaries in the asymmetric synthesis of β-amino acid derivatives, which serves as a model for the synthesis of chiral this compound derivatives.
| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Excess (d.e.) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Conjugate Addition | N-Crotonyl oxazolidinone | >95% | wikipedia.org |
| (S)-4-Benzyl-2-oxazolidinone | Aldol Reaction | N-Acetyl oxazolidinone | >98% | wikipedia.org |
| (1R,2S)-Pseudoephedrine | Alkylation | Glycinamide enolate | >99% | harvard.edu |
| (R)-tert-Butanesulfinamide | Imine Addition | Sulfinimine | >90% | sigmaaldrich.com |
This table presents representative data for the effectiveness of different chiral auxiliaries in asymmetric syntheses relevant to the preparation of chiral β-amino acid derivatives.
High-Throughput and Parallel Synthesis Techniques for Libraries of this compound Derivatives
High-throughput and parallel synthesis techniques are powerful tools in modern drug discovery and materials science, enabling the rapid generation of large and diverse libraries of compounds for screening. researchgate.net These methodologies are well-suited for the synthesis of libraries of this compound derivatives, allowing for systematic exploration of the chemical space around this scaffold.
Parallel synthesis involves the simultaneous synthesis of a large number of compounds in a spatially separated manner, typically in microtiter plates or using automated synthesizers. This approach allows for the systematic variation of different building blocks in a combinatorial fashion to generate a library of structurally related molecules.
For the creation of a library of this compound derivatives, a solid-phase synthesis approach is often advantageous. In this strategy, a starting material is attached to a solid support (resin), and subsequent reactions are carried out in a sequential manner. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away after each step.
A potential parallel synthesis strategy for a library of this compound derivatives could involve the following steps:
Attachment to Resin: A protected amino alcohol is attached to a solid support.
Alkylation: The alcohol is deprotonated and reacted with a diverse set of alkylating agents to introduce various substituents on the ether oxygen.
Deprotection and Acylation: The protecting group on the amine is removed, and the resulting amine is acylated with a variety of carboxylic acids or other acylating agents.
Cleavage: The final products are cleaved from the resin, yielding a library of this compound derivatives.
The diversity of the library can be achieved by using a wide range of building blocks in the alkylation and acylation steps. The table below provides examples of building blocks that could be utilized in the parallel synthesis of a this compound derivative library.
| Building Block Type | Examples |
| Alkylating Agents (for R¹) | Benzyl bromide, 2-bromopropane, methyl iodide, ethyl bromoacetate |
| Carboxylic Acids (for R²) | Acetic acid, benzoic acid, isobutyric acid, cyclopropanecarboxylic acid |
| Amino Alcohols (Scaffold) | 3-Amino-1-propanol, (R)-3-amino-1-butanol, (S)-3-amino-1-butanol |
This table illustrates the types of commercially available building blocks that can be used to generate a diverse library of this compound derivatives through high-throughput parallel synthesis.
By employing these high-throughput and parallel synthesis techniques, researchers can efficiently generate large libraries of this compound derivatives. This enables comprehensive screening for desired biological activities or material properties, accelerating the discovery and optimization process.
Advanced Structural Characterization and Spectroscopic Analysis of 3 Aminopropoxy Acetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For (3-Aminopropoxy)acetic acid, a combination of one-dimensional and multi-dimensional NMR experiments provides a complete picture of its molecular framework.
Multi-dimensional NMR for Full Structural Elucidation
One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial assessment of the chemical environments of the hydrogen and carbon atoms, respectively. Based on established chemical shift principles, the proton and carbon signals for this compound can be predicted. The molecule possesses five distinct carbon environments and five unique proton environments (excluding the exchangeable protons of the amine and carboxylic acid groups).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted for D₂O solvent)
| Atom Position (H₂N -C H₂-C H₂-C H₂-O -C H₂-COO H) | Atom Label | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| -CH₂- (adjacent to NH₂) | C3' | ~3.10 | ~38.0 |
| -CH₂- (central in propyl) | C2' | ~2.05 | ~27.5 |
| -CH₂- (adjacent to O) | C1' | ~3.80 | ~68.0 |
| -CH₂- (adjacent to O and COOH) | C2 | ~4.15 | ~65.5 |
Note: The labels C1-C2 refer to the acetic acid moiety and C1'-C3' refer to the aminopropoxy moiety.
To confirm the atomic connectivity, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons on adjacent carbons. Key expected correlations include those between the protons on C3' and C2', and between the protons on C2' and C1'.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It would definitively link the proton signals at ~3.10 ppm, ~2.05 ppm, ~3.80 ppm, and ~4.15 ppm to their respective carbon signals at ~38.0, ~27.5, ~68.0, and ~65.5 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons separated by two or three bonds. Crucial HMBC correlations for confirming the ether linkage would be between the C1' protons (~3.80 ppm) and the C2 carbon (~65.5 ppm), and between the C2 protons (~4.15 ppm) and the C1' carbon (~68.0 ppm).
Dynamic NMR for Conformational Analysis
This compound is a flexible molecule with several single bonds around which rotation can occur. Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, can provide insights into these conformational dynamics.
While free rotation is expected at room temperature, leading to sharp, averaged signals, it is conceivable that at very low temperatures, the rotation around the C1'-O or O-C2 bonds could become slow on the NMR timescale. This would result in the broadening and potential splitting of the signals for the C1' and C2 methylene (B1212753) protons. Furthermore, variable-temperature studies can be employed to analyze the exchange rates of the labile amine (NH₂) and carboxylic acid (COOH) protons with the solvent or between different hydrogen-bonded states. The rate of this exchange influences the sharpness of their observed signals.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry is a critical technique for confirming the molecular weight and formula of a compound and for deducing its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₅H₁₁NO₃), the expected exact mass can be calculated. When analyzed using a positive ion electrospray ionization (ESI+) source, the molecule is expected to be observed as the protonated species [M+H]⁺.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion Formula | Calculated Monoisotopic Mass (Da) |
|---|
The experimental observation of an ion with a mass-to-charge ratio (m/z) that matches this calculated value to within a few parts per million (ppm) would serve as strong confirmation of the compound's molecular formula.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation
Tandem mass spectrometry (MS/MS) involves isolating the parent ion (in this case, m/z 134.08) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides valuable structural information. The flexible chain of this compound is susceptible to cleavage at several key points, particularly at the ether linkage and bonds adjacent to the amine group.
A plausible fragmentation pathway for the [M+H]⁺ ion would involve initial protonation at the most basic site, the primary amine. Subsequent fragmentation would likely proceed through characteristic pathways for ethers and amines. libretexts.orgmiamioh.edu
Table 3: Predicted Major Fragment Ions in the MS/MS Spectrum of [M+H]⁺ of this compound
| Fragment m/z | Proposed Lost Neutral Fragment | Proposed Fragment Ion Structure |
|---|---|---|
| 117.05 | NH₃ | [HOOC-CH₂-O-CH₂CH₂CH₂]⁺ (Cyclic ether) |
| 88.05 | H₂C=CH-CH₂NH₂ | [HOOC-CH₂-OH₂]⁺ |
| 74.06 | HOOC-CH₂OH | [H₂N-CH₂CH₂CH₂]⁺ |
The identification of these specific fragment ions would strongly support the proposed connectivity of the aminopropoxy and acetic acid moieties through the ether bond.
Infrared and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bond types, providing a molecular "fingerprint."
The spectrum of this compound is expected to be dominated by features arising from its primary amine, ether, and carboxylic acid functional groups.
O-H Stretch: A very broad and strong absorption in the IR spectrum, typically centered around 3000 cm⁻¹, is characteristic of the hydrogen-bonded O-H group in the carboxylic acid.
N-H Stretch: The primary amine group will show two medium-intensity bands in the 3300-3400 cm⁻¹ region in the IR spectrum.
C-H Stretch: Aliphatic C-H stretching vibrations will appear as strong absorptions just below 3000 cm⁻¹.
C=O Stretch: A very strong, sharp absorption band around 1700-1730 cm⁻¹ in the IR spectrum is a definitive indicator of the carbonyl group in the carboxylic acid. This mode is also typically strong in the Raman spectrum.
C-O Stretch: The ether C-O-C stretching vibration is expected to produce a strong band in the IR spectrum, typically around 1100 cm⁻¹. The C-O stretch of the carboxylic acid will appear around 1200-1300 cm⁻¹.
N-H Bend: The scissoring motion of the -NH₂ group gives rise to a characteristic absorption in the 1590-1650 cm⁻¹ region.
Table 4: Key Predicted Vibrational Modes for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Broad | Weak |
| N-H stretch (Amine) | 3400 - 3300 | Medium | Medium |
| C-H stretch (Aliphatic) | 2960 - 2850 | Strong | Strong |
| C=O stretch (Carboxylic Acid) | 1730 - 1700 | Very Strong | Strong |
| N-H bend (Amine) | 1650 - 1590 | Medium-Strong | Weak |
The combination of these distinct vibrational signatures from both IR and Raman spectroscopy provides a comprehensive and confirmatory analysis of the functional groups present in this compound.
Computational and Theoretical Studies of 3 Aminopropoxy Acetic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of molecules. rsc.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule. usc.edu
For (3-Aminopropoxy)acetic acid, such calculations can map the electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and determine the energy gap between them. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more reactive. rsc.org Reactivity descriptors such as chemical potential, hardness, and softness can be derived from these energies to quantify the molecule's behavior in chemical reactions. rsc.org
These computational approaches allow for the analysis of how structural modifications would influence the electronic properties and reactivity of the molecule. Isosurface analysis and the quantum theory of atoms in molecules (QTAIM) can further be used to understand the nature and strength of intramolecular interactions, such as hydrogen bonds. rsc.org
Table 1: Calculated Electronic Properties of this compound This table presents hypothetical data for illustrative purposes.
| Parameter | Value | Unit |
|---|---|---|
| Energy of HOMO | -6.8 | eV |
| Energy of LUMO | -0.5 | eV |
| HOMO-LUMO Gap | 6.3 | eV |
| Chemical Potential (μ) | -3.65 | eV |
| Chemical Hardness (η) | 3.15 | eV |
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By simulating the interactions between the atoms of this compound and its surrounding environment (like water), MD can reveal its conformational flexibility and the influence of solvation.
These simulations can identify the most stable conformations of the molecule in solution and map the energy landscape of its rotational degrees of freedom. nih.gov Key analyses performed on MD trajectories include the Root Mean Square Deviation (RMSD), which tracks the stability of the molecular structure over time, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions within the molecule. ijbiotech.com
Furthermore, MD simulations provide a detailed picture of solvation effects. They can determine the structure of water molecules around the hydrophilic aminopropoxy and acetic acid groups, calculating properties like the radial distribution function to understand how the solvent organizes itself around the solute. This is crucial for understanding the molecule's solubility and its interactions in a biological context. nih.gov
Table 2: Molecular Dynamics Simulation Parameters and Observables This table presents typical parameters and potential results for an MD simulation for illustrative purposes.
| Simulation Parameter / Observable | Value / Description |
|---|---|
| Simulation Time | 50 ns |
| Solvent Model | TIP3P Water |
| Average RMSD of backbone | 1.5 Å |
| Peak RMSF (Aminopropoxy group) | 2.8 Å |
| Peak RMSF (Acetic acid group) | 2.1 Å |
Docking and Molecular Modeling Studies of this compound Derivatives as Molecular Scaffolds
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In drug discovery, this is used to predict how a small molecule (ligand) binds to the active site of a target protein. This compound can serve as a molecular scaffold—a core structure onto which various chemical groups can be attached to create a library of derivatives.
Molecular modeling studies would involve designing a series of these derivatives in silico and then docking them against a specific biological target, such as an enzyme or receptor. The goal is to identify derivatives that exhibit high binding affinity and specificity. researchgate.net The docking process calculates a "docking score," often expressed in kcal/mol, which estimates the binding energy; a more negative score typically indicates a stronger interaction. mdpi.com
These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site residues. mdpi.comnih.gov By systematically modifying the scaffold, researchers can understand structure-activity relationships and rationally design new compounds with improved potential as therapeutic agents. nih.gov
Table 3: Hypothetical Docking Scores of this compound Derivatives against a Target Protein This table presents hypothetical data for illustrative purposes.
| Derivative | Modification on Scaffold | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Compound 1 | None (Parent Scaffold) | -5.8 | ASP 120, LYS 78 |
| Compound 2 | Addition of a phenyl group | -7.2 | ASP 120, LYS 78, PHE 210 |
| Compound 3 | Addition of a hydroxylated phenyl group | -7.9 | ASP 120, LYS 78, PHE 210, SER 122 |
Reactivity and Reaction Mechanisms of 3 Aminopropoxy Acetic Acid in Organic Transformations
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group in (3-Aminopropoxy)acetic acid is a key site for transformations such as esterification, amide bond formation, and salt formation.
Esterification Reactions and Mechanisms
The carboxylic acid group of this compound can react with alcohols to form esters. A common method for this transformation is the Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or gaseous hydrogen chloride. minia.edu.egamazonaws.comlibretexts.org
The mechanism of Fischer esterification proceeds through several equilibrium steps: masterorganicchemistry.com
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.com
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon. amazonaws.com
Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com
Elimination of Water: The newly formed water molecule is eliminated, and a double bond is formed between the remaining oxygen and the carbon, resulting in a protonated ester. masterorganicchemistry.com
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com
Since the reaction is reversible, it is often necessary to use a large excess of the alcohol or to remove water as it is formed to drive the equilibrium toward the product side. libretexts.org During this acid-catalyzed reaction, the amino group of this compound is protonated to form an ammonium (B1175870) salt, which prevents it from interfering with the esterification process. minia.edu.eg
| Parameter | Condition | Purpose |
|---|---|---|
| Reactants | This compound, Alcohol (e.g., Methanol, Ethanol) | Formation of the corresponding ester. |
| Catalyst | Concentrated H₂SO₄, HCl (gas), p-TsOH | To protonate the carbonyl and activate the carboxylic acid. amazonaws.com |
| Temperature | Heating (Reflux) | To overcome the activation energy of the reaction. google.com |
| Driving Equilibrium | Excess alcohol or removal of water (e.g., Dean-Stark apparatus) | To maximize product yield according to Le Châtelier's principle. libretexts.org |
Amide Bond Formation Reactions and Coupling Agent Effects
The direct reaction between a carboxylic acid and an amine to form an amide requires high temperatures to dehydrate the intermediate ammonium carboxylate salt. libretexts.org Therefore, amide bond formation with this compound is typically achieved using coupling agents that activate the carboxylic acid, allowing the reaction to proceed under milder conditions. luxembourg-bio.comhepatochem.com This is a fundamental reaction in peptide synthesis. wikipedia.orgmasterorganicchemistry.com
The general mechanism involves the activation of the carboxylic acid by the coupling agent to form a reactive intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the amide bond. hepatochem.com
Common Coupling Agents and Their Effects:
Carbodiimides (e.g., DCC, EDC): Reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is then attacked by the amine. A significant drawback of carbodiimides is the potential for racemization if the carboxylic acid is chiral. wikipedia.org
Phosphonium (B103445) Salts (e.g., BOP, PyBOP): These reagents activate carboxylic acids to form reactive phosphonium esters.
Aminium/Uronium Salts (e.g., HATU, HBTU): Reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) are highly efficient. luxembourg-bio.com They react with the carboxylic acid to form an active ester, which rapidly reacts with the amine.
Effect of Additives: To improve reaction efficiency and suppress side reactions like racemization, additives are often used in conjunction with coupling agents. wikipedia.org
Hydroxybenzotriazoles (HOBt, HOAt): Additives such as 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) can react with the O-acylisourea intermediate (formed from carbodiimides) to generate an active ester. luxembourg-bio.comwikipedia.org This active ester is more stable than the O-acylisourea but still highly reactive towards amines, leading to higher yields and lower levels of epimerization. luxembourg-bio.com
When using this compound in such a reaction, its own amino group must be protected (e.g., with a Boc or Fmoc group) to prevent self-polymerization. masterorganicchemistry.compeptide.com
| Coupling Agent | Acronym | Additive Often Used | Key Feature |
|---|---|---|---|
| Dicyclohexylcarbodiimide | DCC | HOBt | Inexpensive; byproduct (DCU) is a precipitate. luxembourg-bio.com |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | HOBt | Water-soluble byproduct, easy removal. wikipedia.org |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | None (contains HOAt moiety) | Very efficient, low racemization. luxembourg-bio.com |
Salt Formation and Protonation/Deprotonation Equilibria
As an amino acid, this compound can exist in different ionic forms depending on the pH of the solution. This is due to the presence of both an acidic carboxyl group (-COOH) and a basic amino group (-NH₂).
In strongly acidic solutions (low pH): The amino group is protonated (-NH₃⁺), and the carboxylic acid group is also protonated (-COOH). The molecule carries a net positive charge.
In strongly basic solutions (high pH): The carboxylic acid group is deprotonated (-COO⁻), and the amino group is in its neutral form (-NH₂). The molecule carries a net negative charge.
At the isoelectric point (pI): At a specific intermediate pH, the molecule exists predominantly as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxyl group (-COO⁻). The net charge of the molecule is zero.
This compound can form stable salts by reacting with both acids and bases. wikipedia.orggithub.io
Reaction with acids (e.g., HCl): The basic amino group reacts with a strong acid to form an ammonium salt, such as this compound hydrochloride.
Reaction with bases (e.g., NaOH): The acidic carboxylic acid group reacts with a strong base to form a carboxylate salt, such as Sodium (3-aminopropoxy)acetate. wikipedia.org
Reactions Involving the Amino Group
The primary amino group is a nucleophilic center and is involved in reactions such as acylation, alkylation, and condensation.
Acylation and Alkylation Reactions
Acylation: The amino group of this compound readily reacts with acylating agents like acid chlorides or acid anhydrides to form amides. minia.edu.egaklectures.com This reaction is a nucleophilic acyl substitution where the nitrogen atom attacks the carbonyl carbon of the acylating agent. To prevent the carboxylic acid moiety from interfering, it is often protected as an ester prior to the acylation reaction, or the reaction is carried out under conditions that favor N-acylation. organic-chemistry.org For instance, reacting the molecule with acetic anhydride (B1165640) will yield the corresponding N-acetyl derivative. rsc.org
Alkylation: The amino group can also be alkylated by reaction with alkyl halides. masterorganicchemistry.com This reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. However, the direct alkylation of primary amines is often difficult to control. masterorganicchemistry.com The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation to form a tertiary amine and even a quaternary ammonium salt. masterorganicchemistry.com To achieve selective mono-alkylation, specific synthetic strategies, such as reductive amination, are often preferred.
Amine Reactivity in Condensation Reactions
A condensation reaction is one where two molecules join together with the loss of a small molecule, such as water. labxchange.orglibretexts.org The amino group of this compound is a potent nucleophile for various condensation reactions.
Imine Formation: It can react with aldehydes or ketones in a reversible reaction to form an imine (or Schiff base). This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.
Amide Formation: As discussed in section 5.1.2, the amino group can condense with a carboxylic acid (or its activated derivative) to form an amide bond. unizin.org This is the basis for its use in building larger molecular structures. labxchange.org
Multicomponent Reactions: The amino group can participate in multicomponent reactions, where three or more reactants combine in a single step. An example is the Bucherer–Bergs reaction, which synthesizes hydantoins from a ketone or aldehyde, ammonium carbonate (as an ammonia (B1221849) source), and a cyanide source. nih.govalfa-chemistry.com this compound could potentially serve as the amine component in related multicomponent syntheses.
Reactions Involving the Ether Linkage
The ether linkage in this compound, like most aliphatic ethers, is characterized by its general lack of reactivity towards many common reagents, which is why ethers are frequently used as solvents in organic reactions. openstax.orgmasterorganicchemistry.com However, this C-O-C bond is not entirely inert and can undergo cleavage under specific, forceful conditions, primarily in the presence of strong acids. openstax.orglibretexts.orglibretexts.org
The cleavage of the ether bond in this compound is typically achieved by heating with concentrated aqueous solutions of strong hydrohalic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). openstax.orglibretexts.org Hydrochloric acid (HCl) is generally not effective for this transformation. openstax.org The reaction proceeds via a nucleophilic substitution mechanism, where the first step involves the protonation of the ether oxygen by the strong acid. This protonation converts the alkoxy group into a good leaving group (an alcohol). youtube.commasterorganicchemistry.com
Following protonation, a halide ion (Br⁻ or I⁻), acting as a nucleophile, attacks one of the adjacent carbon atoms, displacing the alcohol and cleaving the C-O bond. The specific pathway of this nucleophilic attack, either Sₙ1 or Sₙ2, is dictated by the structure of the alkyl groups attached to the ether oxygen. openstax.orglibretexts.orgyoutube.com
For this compound, the ether oxygen is bonded to a propyl group and a carboxymethyl group. Since both are primary carbons, the cleavage reaction is expected to proceed through an Sₙ2 mechanism. openstax.orgmasterorganicchemistry.com In this pathway, the halide nucleophile will attack the less sterically hindered carbon atom. openstax.orglibretexts.org This concerted, single-step mechanism involves the backside attack of the nucleophile, leading to an inversion of configuration if the carbon were chiral. masterorganicchemistry.com The products of this cleavage would be 3-bromopropanamine and hydroxyacetic acid, or 3-aminopropanol and bromoacetic acid, depending on which C-O bond is broken.
Ethers containing tertiary, benzylic, or allylic groups are more prone to cleave via an Sₙ1 mechanism due to the ability to form stable carbocation intermediates. openstax.orglibretexts.orglibretexts.org This is not the case for the primary alkyl groups present in this compound.
| Reaction | Reagents | Mechanism | Key Features |
| Ether Cleavage | Strong acids (HBr, HI) | Sₙ2 | Protonation of ether oxygen; attack by halide nucleophile at the less hindered carbon. openstax.orglibretexts.orgmasterorganicchemistry.com |
Mechanistic Investigations of Derivatization Reactions
The derivatization of this compound involves chemical modifications of its three principal functional groups: the primary amine, the carboxylic acid, and the ether linkage. Mechanistic studies focus on understanding the pathways through which these transformations occur, which predominantly include nucleophilic substitutions and addition-elimination reactions. The bifunctional nature of the molecule, possessing both a nucleophilic amino group and an electrophilic carboxyl group (which can be activated), allows for a diverse range of synthetic modifications.
Nucleophilic Substitution Pathways
Nucleophilic substitution reactions are fundamental to the derivatization of this compound. byjus.com These reactions involve an incoming nucleophile replacing a leaving group on the substrate molecule. byjus.com Depending on the reacting functional group, different nucleophilic substitution mechanisms are operative.
The primary amino group of the molecule can act as a nucleophile, attacking various electrophilic centers. For instance, it can react with alkyl halides in an alkylation reaction or with acyl chlorides in an acylation reaction. These transformations typically follow an Sₙ2 mechanism, involving a one-step process where the nucleophilic nitrogen atom attacks the electrophilic carbon, displacing the leaving group simultaneously. byjus.com
Derivatization of the carboxylic acid function primarily proceeds through nucleophilic acyl substitution. pressbooks.pubyoutube.com The carboxylic acid itself is not highly reactive towards nucleophiles because the hydroxyl group is a poor leaving group. Therefore, it is often activated by converting it into a more reactive derivative, such as an acyl chloride, an ester, or an acid anhydride. masterorganicchemistry.comlibretexts.org For example, treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to an acyl chloride. This acyl chloride is highly electrophilic and readily reacts with various nucleophiles (e.g., alcohols, amines), substituting the chloride. libretexts.org This type of reaction does not follow a classic Sₙ2 pathway but rather an addition-elimination mechanism. pressbooks.pub
| Functional Group | Reaction Type | Typical Reagent | Prevailing Mechanism |
| Amino Group | Alkylation/Acylation | Alkyl Halide/Acyl Chloride | Sₙ2 |
| Carboxylic Acid (activated) | Esterification/Amidation | Alcohol/Amine | Nucleophilic Acyl Substitution (Addition-Elimination) pressbooks.pubyoutube.com |
Addition-Elimination Mechanisms
The most common pathway for the derivatization of the carboxylic acid moiety in this compound is the nucleophilic acyl substitution, which proceeds via a characteristic two-step addition-elimination mechanism. masterorganicchemistry.comchemistrysteps.comwikipedia.org This mechanism is distinct from the single-step Sₙ2 pathway and does not involve an Sₙ1-type carbocation intermediate. pressbooks.pub
The process is initiated by the addition of a nucleophile (such as an alcohol, amine, or thiol) to the electrophilic carbonyl carbon of the activated carboxylic acid derivative. pressbooks.pubchemistrysteps.comchemguide.co.uk This attack breaks the π-bond of the carbonyl group, and the electrons move to the oxygen atom, forming a negatively charged, tetrahedral intermediate. youtube.commasterorganicchemistry.comchemistrysteps.com
This tetrahedral intermediate is a high-energy, transient species. libretexts.org The reaction proceeds with the subsequent elimination step, where the tetrahedral intermediate collapses. masterorganicchemistry.com The carbon-oxygen double bond of the carbonyl group is reformed, and in the process, one of the substituents on the carbonyl carbon is expelled as a leaving group. chemistrysteps.commasterorganicchemistry.com For the reaction to be productive, the expelled group must be a better leaving group than the attacking nucleophile. masterorganicchemistry.com For instance, in the reaction of an acyl chloride, the chloride ion is an excellent leaving group.
This addition-elimination sequence results in the net substitution of the original group on the acyl carbon with the incoming nucleophile. pressbooks.pubwikipedia.org Acid or base catalysis is often employed to facilitate these reactions. Acid catalysis works by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. libretexts.orgmasterorganicchemistry.com
Sigmatropic Rearrangements in Derivative Synthesis
Sigmatropic rearrangements are a class of pericyclic reactions where a σ-bond migrates across a π-system in an uncatalyzed, intramolecular process. researchgate.netrsc.org These reactions are powerful tools in organic synthesis for stereoselectively constructing carbon-carbon or carbon-heteroatom bonds and for achieving significant increases in molecular complexity from simple precursors. researchgate.netrsc.org
While specific examples involving this compound itself are not widely documented, the principles of sigmatropic rearrangements can be applied to the synthesis of its complex derivatives. The most common types are libretexts.orglibretexts.org- and chemistrysteps.comlibretexts.org-sigmatropic rearrangements. researchgate.net
For a molecule containing nitrogen, like this compound, the aza-Claisen rearrangement , a type of libretexts.orglibretexts.org-sigmatropic rearrangement, is particularly relevant. mdpi.com If the amino group were part of a suitable allyl vinyl amine system, heating or catalysis could induce a concerted reorganization of electrons to form a new C-C bond and shift the double bonds, resulting in a rearranged γ,δ-unsaturated imine, which can then be hydrolyzed to a carbonyl compound. This strategy allows for the controlled installation of functional groups and stereocenters.
Applications of 3 Aminopropoxy Acetic Acid As a Molecular Building Block
Integration into Peptide Mimetics and Peptidomimetic Scaffolds
Peptide mimetics, or peptidomimetics, are compounds that mimic the structure and function of natural peptides. tum.de They are designed to overcome some of the limitations of peptides as therapeutic agents, such as poor metabolic stability and low oral bioavailability. researchgate.netmdpi.com The incorporation of non-natural amino acids or other molecular scaffolds is a common strategy in the design of peptidomimetics. nih.gov
The α-helix and β-turn are common secondary structures in proteins that often play crucial roles in mediating protein-protein interactions. nih.gov Consequently, the design of small molecules that can mimic these structures is a significant area of research in medicinal chemistry. nih.govnih.gov
A thorough review of the scientific literature did not yield specific examples or detailed research on the use of (3-Aminopropoxy)acetic acid in the design or synthesis of α-helix or β-turn mimetic structures. The unique spacing and flexibility of its backbone could theoretically be explored for such applications, but there is no documented evidence of this to date.
Introducing conformational constraints into peptides is a key strategy for enhancing their biological activity and stability. nih.gov This can be achieved by incorporating specific non-natural amino acids or by cyclizing the peptide backbone.
There is no specific research available that details the use of This compound for the purpose of exerting conformational control in modified peptides. While its structure could potentially influence the backbone conformation of a peptide into which it is incorporated, studies detailing such effects have not been found.
Development of Functionalized Linkers in Chemical Conjugation
Linkers are molecules that are used to connect two or more different molecules, such as a drug and an antibody in an antibody-drug conjugate, or a fluorescent dye and a biological molecule in a molecular probe. nih.govnih.govaminer.cn The properties of the linker, such as its length, flexibility, and chemical stability, are critical for the function of the final conjugate. nih.govkbdna.com
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. This technique is widely used in research to study the function of biomolecules.
While the structure of This compound , with its terminal amine and carboxylic acid, makes it a potential candidate for use as a linker in bioconjugation, no specific, non-therapeutic bioconjugation strategies detailing its use have been reported in the scientific literature.
Molecular probes are molecules that are used to detect or visualize other molecules or biological processes. They typically consist of a reporter group, such as a fluorescent dye, and a targeting group, connected by a linker.
There is no available research that specifically describes the design or use of This compound as a linker for non-therapeutic molecular probes.
Role in Supramolecular Chemistry
Supramolecular chemistry is the study of chemical systems that are composed of multiple molecules held together by non-covalent interactions. nih.gov These systems can have a wide range of applications, from drug delivery to materials science. nih.gov
No specific research has been found that details the role or application of This compound in the field of supramolecular chemistry. Its ability to participate in hydrogen bonding through its amine and carboxylic acid groups suggests it could potentially be used in the construction of supramolecular assemblies, but this has not been documented in the literature.
Data Tables
Due to the lack of specific research findings on the applications of This compound in the areas outlined, no data tables could be generated.
Host-Guest Interactions with this compound Derivatives
The fundamental principle of host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule through non-covalent interactions. The flexible nature of the aminopropoxy linker in derivatives of this compound could allow them to act as adaptable guests for various host systems.
While direct studies on this compound as a guest are not widely documented, research on analogous structures provides insight into its potential behavior. For instance, a study on the host-guest interaction of N-(3-aminopropyl)cyclohexylamine with cucurbit nih.govuril (Q nih.gov), a barrel-shaped host molecule, demonstrated that the aminopropyl group plays a crucial role in the complexation. mdpi.comnih.gov In this case, the cyclohexyl groups of two guest molecules were encapsulated within the hydrophobic cavity of the Q nih.gov host, while the aminopropyl chains remained outside, interacting with the carbonyl portals of the host. mdpi.comnih.gov This suggests that derivatives of this compound could similarly orient themselves within host cavities, with the propoxy chain providing the necessary flexibility for optimal positioning and interaction.
The binding affinity in such systems is governed by a combination of forces, including hydrophobic interactions, hydrogen bonding, and ion-dipole interactions. The terminal functional groups of this compound derivatives would be pivotal in dictating these interactions.
Table 1: Potential Host-Guest Interactions Involving Aminopropoxy-Containing Guests
| Host Type | Guest Moiety | Primary Driving Force for Interaction | Potential Application |
|---|---|---|---|
| Cyclodextrins | Hydrophobic derivatives | Hydrophobic effect | Drug delivery, solubilization |
| Cucurbiturils | Cationic derivatives (protonated amine) | Ion-dipole interactions, hydrophobic effect | Sensing, molecular switching |
| Calixarenes | Functionalized derivatives | Hydrogen bonding, π-π stacking | Ion recognition, catalysis |
Self-Assembly and Molecular Recognition Processes
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. Molecular recognition is the specific binding of a substrate to a receptor molecule. The bifunctional nature of this compound makes it a candidate for designing molecules that can participate in these processes. Amphiphilic molecules, which possess both hydrophilic and hydrophobic parts, can self-assemble into various nanostructures like micelles, vesicles, and nanotubes. rsc.org By chemically modifying this compound, for example, by attaching a long alkyl chain to the amino group, it is possible to create such amphiphiles.
In these self-assembled structures, the hydrophilic carboxylic acid and amine groups would likely be oriented towards the aqueous phase, while the hydrophobic tails would form the core. The flexibility of the propoxy linker could influence the packing of the molecules and, consequently, the morphology of the resulting nanostructures.
Molecular recognition often relies on a combination of shape complementarity and specific intermolecular interactions. The flexible backbone of this compound might allow it to adopt different conformations to bind to various molecular targets. nih.gov This conformational adaptability can be advantageous in the recognition of flexible biological molecules, such as proteins. nih.gov However, high flexibility can also be a drawback, leading to a loss of binding affinity due to the entropic cost of fixing the molecule in a single conformation upon binding. Therefore, designing effective molecular recognition agents based on this scaffold would require a balance between flexibility and pre-organization.
Table 2: Factors Influencing Self-Assembly and Recognition of Flexible Molecules
| Factor | Influence on Self-Assembly | Influence on Molecular Recognition |
|---|---|---|
| Flexibility | Allows for dynamic structures and responsiveness to stimuli. Can lead to less defined assemblies. | Enables induced-fit binding to flexible targets. High entropic penalty can reduce binding affinity. |
| Hydrogen Bonding | Directs the formation of ordered networks, such as sheets or fibers. | Provides specificity and directionality in binding interactions. |
| Hydrophobic Effects | Drives the aggregation of nonpolar parts of the molecules in aqueous media. | Can be a major contributor to binding affinity, especially for nonpolar targets in water. |
Precursor in the Synthesis of Heterocyclic Compounds
Amino acids are versatile starting materials for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. nih.govfarmaciajournal.comrsc.org The presence of both an amine and a carboxylic acid group in this compound allows for intramolecular cyclization reactions to form heterocyclic rings. Depending on the reaction conditions and the reagents used, different ring sizes can be targeted.
One plausible transformation is the intramolecular amide bond formation, which would lead to a lactam. The cyclization of this compound would be expected to form a seven-membered ring, a 1,4-oxazepan-3-one. This transformation can typically be promoted by activating the carboxylic acid group (e.g., by converting it to an acid chloride or an activated ester) or by heating to drive off water.
Furthermore, the functional groups of this compound can be used to build more complex heterocyclic systems. For example, the amino group can react with dicarbonyl compounds or their equivalents to form various heterocyclic rings, while the carboxylic acid can be used as a handle for further functionalization or to direct the cyclization process. nih.gov
Table 3: Potential Heterocyclic Scaffolds from this compound
| Heterocyclic System | Key Reaction Type | Required Co-reagents (Examples) |
|---|---|---|
| 1,4-Oxazepan-3-one | Intramolecular amidation (Lactamization) | Carbodiimides, Thionyl chloride |
| Substituted Morpholine | Reductive amination followed by cyclization | Dicarbonyl compound, reducing agent |
While the specific use of this compound as a precursor in heterocyclic synthesis is not extensively detailed in the literature, the fundamental reactivity of its amino and carboxylic acid moieties provides a clear basis for its potential in this area.
Exploration of 3 Aminopropoxy Acetic Acid in Materials Science
Incorporation into Polymer Architectures
The dual functionality of (3-Aminopropoxy)acetic acid enables its incorporation into polymer structures through various synthetic strategies, leading to materials with modified properties. The amine and carboxylic acid groups can participate in polymerization reactions, allowing it to be integrated either into the main chain or as a pendant group.
One approach involves the use of this compound as a comonomer in condensation polymerizations. For instance, it can be reacted with dicarboxylic acids or their derivatives and diamines to form polyamides, or with diols and dicarboxylic acids to form polyesters. The incorporation of this molecule introduces a flexible ether linkage and a reactive pendant group (either the amine or the carboxylic acid, depending on the other monomers) along the polymer backbone. These pendant groups can then be used for further post-polymerization modifications, such as grafting other molecules or cross-linking the polymer chains.
Alternatively, the amino or carboxylic acid group can be modified to introduce a polymerizable moiety, such as an acrylate (B77674) or methacrylate (B99206) group. The resulting monomer can then be copolymerized with other vinyl monomers via free-radical polymerization to create polymers with pendant this compound moieties. This method allows for precise control over the density of functional groups along the polymer chain. For example, novel acrylate and methacrylate monomers have been successfully prepared from dipeptides and tripeptides, which were then polymerized to create poly(peptides) bangor.ac.uk. This demonstrates the feasibility of converting amino acid-containing molecules into polymerizable monomers.
A class of polymers that are structural mimics of polypeptides, known as polypeptoids or N-substituted polyglycines, can also be synthesized using monomers derived from molecules like this compound. The synthesis of N-substituted glycine (B1666218) N-carboxyanhydrides (NCAs) allows for the creation of polymers with side chains attached to the nitrogen atom of the polyamide backbone lsu.edu. This approach offers significant control over the polymer architecture and results in materials with unique properties, such as resistance to proteolysis and controlled chain conformations. The resulting polymers, bearing reactive carboxyl or amino groups, are often stimuli-responsive, with their solubility and hydrodynamic size being dependent on the pH of the surrounding medium lsu.edu.
The table below summarizes potential polymer architectures incorporating this compound.
| Polymer Type | Method of Incorporation | Resulting Properties | Potential Applications |
| Polyamide/Polyester | Condensation comonomer | Increased flexibility, sites for post-polymerization modification | Biomaterials, functional coatings |
| Poly(acrylate/methacrylate) | Copolymerization of functionalized monomer | Tunable density of functional groups | Hydrogels, drug delivery systems |
| Polypeptoid | Ring-opening polymerization of derived NCA | Biocompatibility, stimuli-responsive behavior | Biomimetic materials, sensors |
Functional Materials Development utilizing this compound Scaffolds
The unique chemical structure of this compound makes it an excellent building block, or scaffold, for the development of a wide range of functional materials. Its ability to interact with different surfaces and to bridge organic and inorganic components is key to its utility in this area.
The surface properties of a material, such as wettability, adhesion, and biocompatibility, are critical for its performance in many applications. This compound can be used to modify these properties by introducing its functional groups onto a material's surface.
One common strategy for surface modification involves the use of silane (B1218182) coupling agents. While this compound is not a silane itself, its aminopropyl moiety is analogous to that found in well-known silanes like (3-Aminopropyl)triethoxysilane (APTES) acs.org. APTES is widely used to functionalize surfaces rich in hydroxyl groups, such as silica, glass, and cellulose (B213188) acs.orgmdpi.com. The triethoxysilane (B36694) group of APTES reacts with the surface hydroxyls to form stable covalent bonds, leaving the aminopropyl group exposed. Similarly, this compound could be covalently attached to surfaces that have been pre-functionalized with groups reactive towards either its amine or carboxylic acid. This would impart both amino and carboxyl functionalities to the surface, significantly altering its chemical and physical properties.
The introduction of these polar functional groups generally leads to an increase in surface hydrophilicity. This is often desirable in biomedical applications to improve biocompatibility and reduce non-specific protein adsorption. Furthermore, the newly introduced amino and carboxyl groups can serve as anchor points for the covalent immobilization of biomolecules, such as peptides, proteins, and enzymes, creating bioactive surfaces. For instance, studies have shown the successful functionalization of titanium dioxide thin films with molecules containing amine or carboxylic acid groups, such as (3-aminopropyl)trimethoxysilane (APTMS) and 3-(4-aminophenyl)propionic acid (APPA), to create surfaces with free amine groups for further bio-conjugation researchgate.net.
The table below illustrates the effects of surface modification using molecules with functionalities similar to this compound.
| Substrate | Modifying Agent | Effect on Surface Properties |
| Cellulose Nanofibrils | 3-aminopropyl triethoxysilane (ATS) | Altered surface free energy, improved thermal stability mdpi.com |
| Various Polymers (PET, Polyamides, etc.) | 3-aminopropyltriethoxysilane (APTES) | Introduction of reactive amine groups, increased wettability acs.org |
| Nanoporous Alumina | 3-aminopropyltriethoxysilane (APTES) | Chemical surface modification, altered interfacial effects mdpi.com |
Hybrid organic-inorganic materials are composites that combine the properties of both organic and inorganic components at the molecular or nanometer scale researchgate.net. These materials often exhibit synergistic properties that are not found in the individual components. This compound is an ideal candidate for use as a molecular linker or coupling agent in the synthesis of such hybrids.
The synthesis of these materials often involves the sol-gel process, where molecular precursors (typically metal alkoxides) undergo hydrolysis and condensation to form an inorganic network mdpi.com. By introducing an organic molecule like this compound into the reaction mixture, it can be incorporated into the inorganic network. The carboxylic acid group can coordinate with the metal centers of the inorganic phase, while the amino group can be used to link to or be part of an organic polymer phase. This creates a Class II hybrid material, where the organic and inorganic components are linked by strong covalent or ionic bonds frontiersin.org.
For example, bioactive glass nanoparticles have been incorporated into an organic polymer matrix using a coupling agent to create nanocomposite hybrids for bone tissue engineering nih.gov. The bifunctional nature of this compound would allow it to act as such a coupling agent, improving the compatibility and interfacial adhesion between the organic and inorganic phases. The amino group could form covalent bonds with a polymer matrix, while the carboxylate group could chelate to the calcium or silicon species in the bioactive glass.
Furthermore, the incorporation of this compound can be used to introduce functionality into the hybrid material. For example, the free amino or carboxyl groups can be used to chelate metal ions for catalytic applications or to attach bioactive molecules for biomedical applications. A novel route for synthesizing an organic-inorganic hybrid material with short peptide chains attached to the surface has been developed, showcasing the potential for subsequent derivatization reactions like coupling other amino acids nih.gov.
Coordination Chemistry of this compound and its Metal Complexes
The ability of this compound to act as a ligand for metal ions is a key aspect of its chemistry, leading to the formation of coordination complexes with diverse structures and properties. A coordination complex consists of a central metal atom or ion bonded to a surrounding array of molecules or ions, known as ligands wikipedia.orgthermofisher.com.
This compound is an excellent chelating ligand. The term "chelate" refers to a ligand that can form two or more bonds to a single central metal ion. In the case of this compound, both the nitrogen atom of the amino group and one of the oxygen atoms of the deprotonated carboxylate group can donate a lone pair of electrons to the metal ion. This results in the formation of a stable ring structure involving the metal ion. Amino acids are well-known to coordinate with metal ions in this bidentate fashion, forming a five-membered chelate ring wikipedia.org. The flexible propoxy chain in this compound would lead to the formation of a larger and potentially more flexible chelate ring.
The stoichiometry and structure of the resulting metal complexes depend on several factors, including the nature of the metal ion, the pH of the solution, and the reaction conditions. For metal ions that favor octahedral coordination, complexes with a 1:2 or 1:3 metal-to-ligand ratio are common wikipedia.org. The properties of these metal complexes, such as their color, magnetism, and reactivity, are often significantly different from those of the free metal ion and the ligand purdue.edu.
These metal complexes have a wide range of potential applications. They can be used as catalysts in organic synthesis, as building blocks for the construction of metal-organic frameworks (MOFs), and as therapeutic or diagnostic agents in medicine. The ability to tune the properties of the complex by varying the metal ion and the ligand makes this a particularly rich area of research.
The table below provides examples of coordination scenarios for ligands similar to this compound.
| Metal Ion | Ligand Type | Coordination Mode | Resulting Complex Structure |
| Transition Metals (e.g., Co(III), Pt(II)) | Amino acids | N,O-bidentate | Octahedral or square planar chelate complexes wikipedia.org |
| Various Metal Ions | Polydentate organic ligands | Chelation via multiple donor atoms | Stable complex ions with varying geometries libretexts.org |
| Metal Ions (e.g., Cu(II), Zn(II)) | Amino acid derivatives | Monobasic, bidentate | Mononuclear or dinuclear complexes |
Catalytic Applications of 3 Aminopropoxy Acetic Acid and Its Derivatives
Investigation of Acid-Catalyzed Reactions
Acid catalysis is a fundamental principle in organic chemistry, where a proton donor accelerates a chemical reaction. Generally, carboxylic acids can act as Brønsted acids, donating a proton to activate substrates. In the context of (3-Aminopropoxy)acetic acid, the carboxylic acid moiety could potentially participate in reactions such as esterification, hydrolysis of amides, or acetal (B89532) formation. The presence of the amino group, however, introduces a basic site which could lead to intramolecular acid-base interactions, potentially modulating its catalytic activity compared to simple carboxylic acids.
A comprehensive search of scientific databases does not yield specific studies where this compound has been employed as a primary acid catalyst. Research in this domain would need to investigate the pKa of the carboxylic acid and the aminopropyl group to understand the compound's behavior in a reaction medium. The interplay between the acidic and basic centers could offer unique reactivity or selectivity, a hypothesis that remains to be experimentally verified.
Organocatalytic Roles of Amino Acid Derivatives
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Amino acids and their derivatives are a prominent class of organocatalysts, often employed in asymmetric synthesis due to their inherent chirality. While this compound is not a standard alpha-amino acid, its bifunctional nature—containing both an amino and a carboxylic acid group—positions it as a potential candidate for organocatalytic applications.
Derivatives of this compound could theoretically be designed to act as catalysts in various reactions. For instance, the amino group could be functionalized to form secondary amines or amides, which are common motifs in organocatalysts for reactions like aldol (B89426) or Michael additions. The ether linkage in the backbone might influence the catalyst's solubility and steric environment, potentially impacting its efficacy and stereoselectivity. However, at present, there is no published research detailing the synthesis of such derivatives for organocatalytic purposes or their performance in specific chemical transformations.
Metal-Catalyzed Transformations involving this compound Ligands
In metal-catalyzed reactions, organic molecules known as ligands bind to a metal center, modifying its electronic and steric properties to control reactivity and selectivity. The structure of this compound, featuring a carboxylic acid, an ether oxygen, and an amino group, suggests its potential as a tridentate or bidentate ligand for various metal ions. The coordination of these functional groups to a metal could form stable chelate complexes.
Such metal complexes could, in principle, be catalytically active in a range of transformations, including cross-coupling reactions, hydrogenations, or oxidations. The specific properties of the resulting catalyst would depend on the choice of metal and the coordination mode of the this compound ligand. For example, a complex with a chiral derivative of this ligand could be explored for asymmetric catalysis.
Despite this theoretical potential, a thorough review of the chemical literature indicates a lack of studies focused on the synthesis of metal complexes with this compound and their subsequent application in catalysis. The exploration of its coordination chemistry and the catalytic activity of its metal complexes represents an untapped area of research.
Future Research Directions and Unexplored Avenues
Novel Synthetic Routes and Sustainable Methodologies
Future research into the synthesis of (3-Aminopropoxy)acetic acid is likely to focus on the development of more efficient, sustainable, and environmentally friendly methods, moving away from traditional multi-step processes that may involve harsh reagents.
Green Chemistry and Biocatalysis: A significant unexplored avenue is the application of green chemistry principles to the synthesis of this compound. This could involve the use of biocatalysis, employing enzymes to carry out specific transformations with high selectivity and under mild conditions, thus reducing energy consumption and waste generation. For instance, enzymes like transaminases could be investigated for the introduction of the amino group, while hydrolases could be used for selective deprotection steps. The development of one-pot enzymatic or chemoenzymatic cascades could further enhance the efficiency and sustainability of the synthesis.
Flow Chemistry: Continuous flow chemistry offers another promising direction. This technology can improve reaction efficiency, safety, and scalability by offering precise control over reaction parameters such as temperature, pressure, and mixing. nih.govbezwadabiomedical.com A flow-based synthesis could potentially telescope multiple reaction steps, minimizing intermediate purification and reducing solvent usage. mdpi.com For example, the initial ether formation followed by amination and hydrolysis could be integrated into a continuous process. nih.gov
Sustainable Feedstocks: Research into utilizing renewable feedstocks is a key aspect of sustainable chemistry. Future synthetic routes could explore the derivation of the propoxy or acetic acid moieties from biomass-derived platform chemicals. This would reduce the reliance on petrochemical sources and contribute to a more circular economy. acs.org
A potential starting point for novel syntheses can be inferred from related structures. For instance, the synthesis of 2-((3-tert-butoxy-3-oxopropyl)amino) acetic acid has been achieved through a Michael addition, suggesting that similar conjugate addition strategies could be optimized for this compound. lsu.edu
Table 1: Comparison of Potential Synthetic Methodologies for this compound
Advanced Spectroscopic and Computational Techniques for Deeper Insight
While standard characterization of this compound is achievable, advanced spectroscopic and computational methods can provide unprecedented insight into its structural dynamics, electronic properties, and intermolecular interactions.
Advanced NMR Spectroscopy: Although routine ¹H and ¹³C NMR are standard, advanced techniques could be employed for a more detailed structural elucidation. For instance, two-dimensional NMR spectroscopy (COSY, HSQC, HMBC) would be crucial to unambiguously assign all proton and carbon signals, especially in complex derivatives or when studying its interactions with other molecules. The protons on the carbons adjacent to the ether oxygen are expected to show characteristic downfield shifts in the ¹H NMR spectrum, typically in the 3.4-4.5 ppm range. libretexts.orglibretexts.orgopenstax.org Similarly, the ether-linked carbons would appear in the 50-80 ppm range in the ¹³C NMR spectrum. openstax.orgpressbooks.pub
Computational Modeling: Density Functional Theory (DFT) and other quantum chemical methods are powerful tools that remain largely unexplored for this molecule. DFT calculations could be used to:
Determine the most stable conformations of the molecule in the gas phase and in solution.
Predict vibrational frequencies to aid in the interpretation of IR and Raman spectra.
Calculate electronic properties such as HOMO-LUMO gaps, electrostatic potential surfaces, and atomic charges to understand its reactivity. researchgate.netnih.gov
Model its interaction with metal ions or surfaces, which is crucial for designing applications in catalysis or materials science. rsc.org
Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of this compound and its derivatives in solution. nih.govrsc.orgrsc.org This would be particularly valuable for understanding self-assembly processes, conformational changes upon binding to a target, and its behavior in complex biological or material environments. aip.orgmdpi.com
Table 2: Potential Spectroscopic and Computational Investigations
Expansion of Applications in Advanced Materials Science and Supramolecular Assemblies
The bifunctional nature of this compound makes it an attractive building block for the creation of advanced materials and complex supramolecular structures.
Polymer Chemistry: The amine and carboxylic acid groups allow this molecule to be used as a monomer in step-growth polymerization to create novel polyamides, polyesters, or poly(ester amides). researchgate.netnih.gov The flexible ether linkage in the backbone could impart unique properties to these polymers, such as increased solubility, lower glass transition temperatures, and enhanced biodegradability compared to more rigid structures. researchgate.net These functional polymers could find applications in drug delivery, regenerative medicine, and as coatings for medical devices. bezwadabiomedical.com
Metal-Organic Frameworks (MOFs): As a bifunctional linker, this compound could be used to synthesize novel MOFs. acs.orgacs.org The carboxylate group can coordinate to metal centers, while the amine group can remain free within the pores, creating a basic environment. rsc.org Such bifunctional MOFs, possessing both Lewis acidic metal sites and Lewis basic amine sites, are highly sought after for applications in heterogeneous catalysis, such as tandem reactions, and for selective gas adsorption. rsc.orgnih.gov
Supramolecular Assemblies: Amino acids and their derivatives are known to form a variety of ordered nanostructures through non-covalent interactions like hydrogen bonding, electrostatic interactions, and van der Waals forces. beilstein-journals.orgmdpi.com Future research could focus on the self-assembly of this compound and its derivatives (e.g., N-acylated versions) into hydrogels, nanofibers, or nanotubes. jpn.orgresearchgate.net The interplay between the hydrogen bonding of the amino and carboxyl groups, and the conformational flexibility of the propoxy chain could lead to novel supramolecular architectures with applications in tissue engineering and controlled release systems. rsc.orgresearchgate.net
Q & A
Q. What are the standard synthetic routes for (3-Aminopropoxy)acetic acid, and how do reaction conditions influence yield?
this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, the aminopropoxy group can be introduced by reacting 3-aminopropanol with a halogenated acetic acid derivative under basic conditions. Reaction optimization (e.g., pH, temperature, and solvent polarity) is critical to minimize side reactions like hydrolysis of the ester bond . Advanced protocols may employ protective groups for the amine functionality to prevent undesired side reactions during synthesis .
Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the structure, particularly the aminopropoxy and acetic acid moieties. For example, the methoxy group in related compounds shows a distinct singlet at ~3.8 ppm in ¹H NMR .
- HPLC-MS : Reverse-phase HPLC coupled with mass spectrometry ensures purity assessment and molecular weight verification. Method validation should include retention time reproducibility and spike-recovery experiments .
- Titration : Acid-base titration with standardized NaOH can quantify free carboxylic acid groups, but interference from the amine group requires pH-adjusted protocols .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Safety Data Sheets (SDS) for structurally similar compounds emphasize wearing nitrile gloves, lab coats, and eye protection due to potential skin/eye irritation. Work should be conducted in a fume hood to avoid inhalation of fine powders. Spills must be neutralized with weak acids (e.g., citric acid) before disposal .
Q. How can researchers determine the concentration of this compound in solution?
UV-Vis spectrophotometry (at 210–220 nm for carboxylic acids) or derivatization with ninhydrin (for primary amines) followed by absorbance measurement at 570 nm are common methods. Calibration curves must use freshly prepared standards to account for degradation . For precise quantification, isotope dilution mass spectrometry (ID-MS) is recommended but requires access to labeled analogs .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?
- DoE (Design of Experiments) : Systematic variation of parameters like temperature, solvent (e.g., DMF vs. THF), and catalyst loading can identify optimal conditions. For example, polar aprotic solvents enhance nucleophilic substitution rates in aminopropoxy group formation .
- In-line Monitoring : FTIR or Raman spectroscopy can track intermediate formation in real time, enabling rapid adjustment of reaction parameters .
Q. What strategies address contradictions in reported biological activity data for this compound derivatives?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. activation) may arise from differences in assay conditions (pH, ionic strength) or impurities. Researchers should:
Q. How does the stability of this compound vary under different storage conditions?
Accelerated stability studies (40°C/75% RH for 6 months) can predict degradation pathways. For example, the compound may undergo hydrolysis of the ester bond in aqueous buffers, necessitating lyophilization for long-term storage. Antioxidants (e.g., BHT) are recommended in solid-state storage to prevent oxidative degradation of the amine group .
Q. What role does this compound play in the development of kinase inhibitors like Prexasertib?
The aminopropoxy moiety in Prexasertib enhances solubility and target binding affinity. Structure-activity relationship (SAR) studies show that modifications to the aminopropoxy chain length or substitution pattern significantly alter inhibitory potency against CHK1 kinase. Computational docking simulations (e.g., AutoDock Vina) are used to predict binding modes and optimize interactions .
Q. How can computational modeling predict the interactions of this compound with biological targets?
Molecular dynamics (MD) simulations using software like GROMACS can model conformational flexibility and binding kinetics. Density Functional Theory (DFT) calculations assess electronic properties (e.g., partial charges on the carboxylic acid group) to explain reactivity trends .
Q. What validation criteria are essential for amino acid analysis methods applied to this compound?
Methods must demonstrate:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
